N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide
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Overview
Description
N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity. The adamantane structure is often utilized in medicinal chemistry due to its unique properties, such as enhancing the lipophilicity and metabolic stability of compounds.
Mechanism of Action
Target of Action
Adamantane derivatives, such as rimantadine, are known to have antiviral activity, particularly against influenza type a virus and tick-borne encephalitis virus . They suppress the early stage of specific replication from penetration of the virus into the cell to the initial DNA transcription .
Mode of Action
For instance, rimantadine, an adamantane derivative, is known to inhibit the early stage of viral replication .
Biochemical Pathways
It is known that adamantane derivatives can affect various biochemical pathways related to viral replication .
Pharmacokinetics
The pharmacokinetic properties of similar adamantane derivatives, such as rimantadine, have been studied .
Result of Action
For instance, rimantadine is known to inhibit the early stage of viral replication, thereby preventing the spread of the virus .
Action Environment
It is known that the efficacy of similar adamantane derivatives can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide typically involves the reaction of 1-adamantylamine with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and heat management.
Chemical Reactions Analysis
Types of Reactions
N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The adamantane moiety can be oxidized to form hydroxylated derivatives, while reduction reactions can modify the acetamide group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic substitution: Formation of N-(1-adamantyl-ethyl)-2-azidoacetamide or N-(1-adamantyl-ethyl)-2-thioacetamide.
Oxidation: Formation of hydroxylated adamantane derivatives.
Reduction: Formation of N-(1-adamantyl-ethyl)-2-aminoacetamide.
Scientific Research Applications
N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of new materials and catalysts.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Investigated for its antiviral and antibacterial properties, particularly against influenza and other viral infections.
Industry: Utilized in the development of advanced polymers and coatings due to its stability and unique structural properties.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral drug used to treat influenza A and Parkinson’s disease.
Rimantadine: A derivative of amantadine with similar antiviral properties but improved pharmacokinetic profile.
Memantine: Used in the treatment of Alzheimer’s disease due to its ability to modulate NMDA receptors.
Uniqueness
N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide is unique due to its combination of the adamantane moiety with a chloroacetamide group, which provides a distinct set of chemical and biological properties
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-chloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-9(16-13(17)8-15)14-5-10-2-11(6-14)4-12(3-10)7-14/h9-12H,2-8H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYMLOXQWMPBKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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